3-Methylazetidine-1-sulfonyl fluoride

Catalog No.
S14632746
CAS No.
M.F
C4H8FNO2S
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylazetidine-1-sulfonyl fluoride

Product Name

3-Methylazetidine-1-sulfonyl fluoride

IUPAC Name

3-methylazetidine-1-sulfonyl fluoride

Molecular Formula

C4H8FNO2S

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C4H8FNO2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3

InChI Key

YIDWNCUOOYCPRP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)S(=O)(=O)F

3-Methylazetidine-1-sulfonyl fluoride is a sulfur-containing compound characterized by the presence of a sulfonyl fluoride functional group attached to a 3-methylazetidine ring. This compound is notable for its unique structural features, which include a four-membered nitrogen-containing heterocycle and a sulfonyl fluoride moiety. The sulfonyl fluoride group is known for its reactivity, particularly in covalent modifications of biomolecules, making 3-methylazetidine-1-sulfonyl fluoride an interesting candidate for various chemical and biological applications.

, including:

  • Nucleophilic substitution reactions: The sulfur atom can act as an electrophile, allowing nucleophiles to attack and displace the fluoride ion.
  • Sulfur(VI) Fluoride Exchange (SuFEx): This reaction type is particularly relevant for compounds like 3-methylazetidine-1-sulfonyl fluoride, where the sulfonyl fluoride can react with various nucleophiles to form new sulfonamide derivatives or other sulfur-containing compounds .
  • Reactivity with amines: The compound can react with primary and secondary amines, leading to the formation of sulfonamides, which are important in medicinal chemistry .

3-Methylazetidine-1-sulfonyl fluoride exhibits significant biological activity due to its ability to covalently modify proteins. Sulfonyl fluorides are recognized as privileged warheads in chemical biology, capable of probing enzyme binding sites and modifying functionally important residues. This compound can potentially inhibit specific enzymes by forming stable covalent bonds with active site residues, thus altering their activity and providing insights into enzyme mechanisms .

Several methods have been developed for synthesizing 3-methylazetidine-1-sulfonyl fluoride:

  • Direct fluorination: This involves the reaction of 3-methylazetidine with a suitable fluorinating agent such as sulfur tetrafluoride or other fluorine sources under controlled conditions.
  • Mechanochemical synthesis: A sustainable approach that utilizes mechanical energy to facilitate reactions without solvents. This method has shown promise in synthesizing various sulfonyl fluorides efficiently .
  • Sulfur(VI) fluoride exchange: Utilizing SuFEx chemistry allows for the incorporation of the sulfonyl fluoride group into the azetidine framework through selective reactions with sulfur(VI) fluorides.

The applications of 3-methylazetidine-1-sulfonyl fluoride span various fields:

  • Chemical biology: As a tool for studying protein interactions and enzyme mechanisms through covalent modification.
  • Drug discovery: Its ability to modify biological targets makes it a candidate for developing new therapeutic agents, particularly in targeting enzymes involved in disease processes .
  • Materials science: Potential use in the development of new materials with specific functional properties due to its reactive nature.

Interaction studies involving 3-methylazetidine-1-sulfonyl fluoride focus on its ability to covalently bind to target proteins. These studies often utilize techniques such as:

  • Mass spectrometry: To identify modified proteins and characterize binding sites.
  • X-ray crystallography: To elucidate the structural details of enzyme-inhibitor complexes formed with this compound.
  • Enzyme kinetics assays: To assess the impact of covalent modification on enzyme activity.

Such studies are essential for understanding the mechanism of action and potential therapeutic applications of this compound.

3-Methylazetidine-1-sulfonyl fluoride shares similarities with several other compounds that contain sulfonyl fluoride or related functional groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Sulfur tetrafluorideSF₄A gaseous compound used primarily as a fluorinating agent.
Sulfonamide derivativesContains -SO₂NH₂Often used in pharmaceuticals; less reactive than sulfonyl fluorides.
2-Azidoethane-1-sulfonyl fluorideContains azide and sulfonyl fluorideVersatile for click chemistry applications; more complex reactivity.
Palmityl sulfonyl fluorideLong-chain fatty acid derivativeKnown for inducing dimerization in enzymes; used in biochemical studies.

The uniqueness of 3-methylazetidine-1-sulfonyl fluoride lies in its specific ring structure combined with the sulfonyl fluoride group, which provides distinct reactivity patterns compared to other similar compounds. Its potential for selective protein modification makes it particularly valuable in chemical biology and drug discovery contexts.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

153.02597783 g/mol

Monoisotopic Mass

153.02597783 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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